![molecular formula NULL B1166350 Naringinase CAS No. 9068-31-9](/img/no-structure.png)
Naringinase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naringinase is a debittering enzyme used in the commercial production of citrus juices . It breaks down the compound naringin, which gives citrus juices their bitter taste . Naringinase is a multienzyme complex possessing alpha-L-rhamnosidase and beta glucosidase active centers .
Synthesis Analysis
The synthesis of Naringinase starts with phenylalanine via the phenylpropanoid pathway, an end product of the shikimate pathway . The first step involves phenylalanine ammonia-lyase (PAL) catalyzing phenylalanine into cinnamic acid .Molecular Structure Analysis
Naringinase is a hydrolytic enzymatic complex that expresses α-L-rhamnosidase (E.C. 3.2.1.40) and β-D-glucosidase (E.C. 3.2.1.21) activities . It is widely distributed in nature and has been reported in plants, yeasts, fungi, and bacteria .Chemical Reactions Analysis
Naringinase acts on α-L-rhamnosidase and β-D-glucosidase . Many natural glycosides, including naringin, rutin, quercitrin, hesperidin, diosgene, and ter-phenyl glycosides, containing terminal α-rhamnose and β-glucose can act as substrates of naringinase .Physical And Chemical Properties Analysis
Naringinase is commercially attractive due to its potential usefulness in pharmaceutical and food industries . It is of particular interest in the biotransformation of steroids, antibiotics, and mainly on glycosides hydrolysis .Wissenschaftliche Forschungsanwendungen
Enzymatic Properties and Industrial Applications
Naringinase, an enzyme complex with α-l-rhamnosidase and β-d-glucosidase activities, is significant in the pharmaceutical and food industries, particularly for the biotransformation of steroids, antibiotics, and glycosides hydrolysis. It plays a crucial role in the debittering of citrus juices and has applications in the wine industry. Naringinase acts on various natural glycosides, including naringin, rutin, quercitrin, and others. Its sources, production, activity, biochemical properties, and substrate specificity are well-documented, indicating the need for further studies in certain areas (Ribeiro, 2011).
Immobilization Techniques and Stability
The immobilization of naringinase enhances its stability and efficiency. Studies have explored immobilizing naringinase on various carriers, such as magnetic polysaccharide carriers and chitosan microspheres, which improve the enzyme's stability in different environments. These immobilized forms of naringinase retain high activity over multiple uses, showing promise for debittering grapefruit juice and other applications (Bodakowska-Boczniewicz & Garncarek, 2020); (Bodakowska-Boczniewicz & Garncarek, 2019).
Optimization of Production and Characterization
The production of naringinase via fermentation and its purification methods are well established. Characterization of the enzyme, including its kinetic constants, temperature, and pH profiles, provides valuable insights for its application in industrial processes. Research has also focused on optimizing conditions for enzyme production and characterizing different strains of microorganisms for effective naringinase production (Puri & Banerjee, 2000); (Shanmugaprakash et al., 2015).
Biotechnological Advances and Future Prospects
Recent advancements include the cloning and expression of α-L-rhamnosidase in Escherichia coli, offering a cost-effective source of naringinase for industrial use. The systematic review of preparation methods, enzymatic properties, and applications of naringinase in the industry highlights its significant research value and potential for further exploration (Pan Si-yi, 2009).
Applications in Juice and Wine Industries
Naringinase has valuable applications in food technology, particularly in debittering citrus fruit juices and enhancing wine and juice aroma by releasing aromatic compounds from natural glycoside precursors. Its effectiveness in these applications underlines its importance in the food industry (Bodakowska-Boczniewicz & Garncarek, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of green and sustainable emergent technologies for naringin extraction from citrus waste and/or its production or its derivatives will find broader applications in food and pharmaceutical industries . This provides new directions for the development of citrus fruit transformation industries .
Eigenschaften
CAS-Nummer |
9068-31-9 |
---|---|
Produktname |
Naringinase |
Molekularformel |
NULL |
Molekulargewicht |
0 |
Synonyme |
NARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.